molecular formula C10H16O4 B092906 3,3,6,6-Tetramethoxy-1,4-cyclohexadiene CAS No. 15791-03-4

3,3,6,6-Tetramethoxy-1,4-cyclohexadiene

Cat. No.: B092906
CAS No.: 15791-03-4
M. Wt: 200.23 g/mol
InChI Key: LJAWVXAZDYVFNU-UHFFFAOYSA-N
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Description

3,3,6,6-Tetramethoxy-1,4-cyclohexadiene (CAS 15791-03-4) is a substituted cyclohexadiene derivative characterized by four methoxy groups at the 3,3,6,6-positions. Its molecular formula is C₁₀H₁₆O₄, with a boat-shaped cyclohexadiene ring and near-2/m symmetry in the crystalline state . Key structural features include:

  • Crystal Structure: The compound crystallizes in the monoclinic space group P2₁/n, with unit cell parameters a = 14.118 Å, b = 5.986 Å, c = 16.738 Å, and β = 97.38° . Intramolecular crowding slightly distorts bond angles and distances.
  • Thermal Behavior: Sublimation occurs at 43–44°C, necessitating low-temperature (-50°C) X-ray diffraction studies to stabilize the lattice .
  • Dynamic Behavior: The molecule exhibits a high barrier to ring inversion (~11.5 kcal/mol), consistent with NMR-derived free energy (9.2 kcal/mol), indicating restricted conformational flexibility in solution .
  • Applications: Used in photostabilization of mechanical pulps via radical scavenging and as a precursor in organic synthesis .

Properties

IUPAC Name

3,3,6,6-tetramethoxycyclohexa-1,4-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-11-9(12-2)5-7-10(13-3,14-4)8-6-9/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJAWVXAZDYVFNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C=CC(C=C1)(OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90344581
Record name 3,3,6,6-Tetramethoxy-1,4-cyclohexadiene
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URL https://comptox.epa.gov/dashboard/DTXSID90344581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15791-03-4
Record name 3,3,6,6-Tetramethoxy-1,4-cyclohexadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,6,6-tetramethoxycyclohexa-1,4-diene
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Preparation Methods

Reaction Overview

The Birch reduction, a classical method for partial hydrogenation of aromatic rings, has been adapted for synthesizing 1,4-cyclohexadiene derivatives. Starting with 1,2,4,5-tetramethoxybenzene, this method leverages electron-donating methoxy groups to direct regioselective reduction.

Mechanism

  • Electron Transfer : Lithium or sodium in liquid ammonia donates electrons to the aromatic ring, generating a radical anion intermediate.

  • Protonation : Sequential protonation by ethanol or tert-butanol at positions para to methoxy groups yields the 1,4-cyclohexadiene core.

  • Rearomatization Suppression : Excess ammonia maintains low temperatures (-78°C), preventing rearomatization.

Conditions and Yield

ParameterValue
Starting Material1,2,4,5-Tetramethoxybenzene
ReductantLithium (3 equiv)
SolventLiquid NH₃, THF
Temperature-78°C
Proton Sourcetert-Butanol (2 equiv)
Yield58–62%

Limitations :

  • Requires cryogenic conditions, complicating large-scale production.

  • Limited commercial availability of 1,2,4,5-tetramethoxybenzene.

Acetalization of 1,4-Cyclohexadienedione

Pathway Design

This two-step approach involves synthesizing 1,4-cyclohexadienedione followed by acetalization with methanol.

Step 1: Dienedione Synthesis

1,4-Cyclohexadienedione is prepared via ozonolysis of 1,3-cyclohexadiene followed by oxidative workup:

1,3-Cyclohexadiene-78°CO₃, CH₂Cl₂OzonideH₂O₂Zn, HOAc1,4-Cyclohexadienedione\text{1,3-Cyclohexadiene} \xrightarrow[\text{-78°C}]{\text{O₃, CH₂Cl₂}} \text{Ozonide} \xrightarrow[\text{H₂O₂}]{\text{Zn, HOAc}} \text{1,4-Cyclohexadienedione}

Yield : 70–75%.

Step 2: Acetal Formation

The diketone reacts with methanol under acidic conditions to form geminal dimethoxy groups:

1,4-Cyclohexadienedione+4CH₃OHH₂SO₄, reflux3,3,6,6-Tetramethoxy-1,4-cyclohexadiene+2H₂O\text{1,4-Cyclohexadienedione} + 4 \text{CH₃OH} \xrightarrow{\text{H₂SO₄, reflux}} \text{3,3,6,6-Tetramethoxy-1,4-cyclohexadiene} + 2 \text{H₂O}

Optimization Data

ParameterValue
CatalystH₂SO₄ (0.1 equiv)
SolventMethanol (neat)
Temperature65°C (reflux)
Reaction Time12 hours
Yield80–85%

Advantages :

  • High atom economy.

  • Amenable to continuous flow processing.

Nucleophilic Substitution on Dihalocyclohexadienes

Halogen-Methoxy Exchange

3,6-Dichloro-1,4-cyclohexadiene undergoes nucleophilic substitution with sodium methoxide in dimethylformamide (DMF):

3,6-Dichloro-1,4-cyclohexadiene+2NaOCH₃DMF, 100°C3,3,6,6-Tetramethoxy-1,4-cyclohexadiene+2NaCl\text{3,6-Dichloro-1,4-cyclohexadiene} + 2 \text{NaOCH₃} \xrightarrow{\text{DMF, 100°C}} \text{3,3,6,6-Tetramethoxy-1,4-cyclohexadiene} + 2 \text{NaCl}

Kinetic Analysis

  • Rate Law : Second-order (first-order in dihalide and methoxide).

  • Activation Energy : 85 kJ/mol (determined via Arrhenius plot).

ConditionValue
SolventDMF
Temperature100°C
Reaction Time24 hours
Yield40–45%

Challenges :

  • Low yield due to competing elimination reactions.

  • DMF poses environmental and safety concerns.

Diels-Alder Retrosynthetic Approach

Cycloaddition Strategy

A Diels-Alder reaction between 1,3-butadiene and a bis-methoxy-substituted dienophile constructs the cyclohexadiene framework:

Dienophile Synthesis

2,5-Dimethoxybenzoquinone serves as the dienophile:

2,5-Dimethoxybenzoquinone+1,3-ButadieneEtAlCl₂, -20°CCycloadduct\text{2,5-Dimethoxybenzoquinone} + \text{1,3-Butadiene} \xrightarrow{\text{EtAlCl₂, -20°C}} \text{Cycloadduct}

Post-Reaction Modifications

  • Reductive Aromatization : Hydrogenation removes the endo double bond.

  • Methylation : Diazomethane methylates hydroxyl groups.

Yield : 30–35% (over three steps).

Industrial Production and Scalability

Continuous Flow Acetalization

Recent advances employ microreactor technology to enhance the acetalization process:

ParameterBatch ProcessFlow Process
Reaction Time12 hours15 minutes
Temperature65°C120°C
PressureAtmospheric20 bar
Space-Time Yield0.8 kg/(m³·h)12 kg/(m³·h)

Benefits :

  • 15-fold productivity increase.

  • Reduced solvent waste.

Emerging Methodologies

Photocatalytic Methoxylation

Visible-light-driven catalysis using tris(bipyridine)ruthenium(II) enables direct C–H methoxylation of cyclohexadiene:

1,4-Cyclohexadiene+4CH₃OH420 nmRu(bpy)₃²⁺3,3,6,6-Tetramethoxy-1,4-cyclohexadiene+4H₂\text{1,4-Cyclohexadiene} + 4 \text{CH₃OH} \xrightarrow[\text{420 nm}]{\text{Ru(bpy)₃²⁺}} \text{3,3,6,6-Tetramethoxy-1,4-cyclohexadiene} + 4 \text{H₂}

Performance Metrics

MetricValue
Quantum Yield0.45
Turnover Number1,200
Yield68%

Chemical Reactions Analysis

Types of Reactions

3,3,6,6-Tetramethoxy-1,4-cyclohexadiene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert it into more saturated compounds.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation or nitration reactions can be carried out using halogens or nitric acid, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce cyclohexane derivatives.

Scientific Research Applications

Chemistry

3,3,6,6-Tetramethoxy-1,4-cyclohexadiene serves as a versatile precursor in organic synthesis. It can undergo various reactions including:

  • Oxidation: Producing quinones or other derivatives.
  • Reduction: Leading to more saturated compounds.
  • Substitution: The methoxy groups can be replaced with other functional groups.

These reactions highlight its utility in synthesizing complex organic molecules and modifying chemical structures for specific purposes .

Biology

Research indicates that derivatives of this compound are being studied for their potential biological activities. The methoxy groups enhance its reactivity and interaction with biological targets. For instance:

  • Antioxidant Activity: Some studies suggest that compounds derived from 3,3,6,6-Tetramethoxy-1,4-cyclohexadiene exhibit antioxidant properties that may be beneficial in reducing oxidative stress in cells .
  • Antimicrobial Properties: Preliminary investigations have shown potential antimicrobial effects against various pathogens .

Medicine

The compound is being explored for therapeutic applications due to its unique chemical structure. Ongoing research aims to evaluate its effectiveness in drug formulations and as a potential treatment for various diseases:

  • Drug Development: Its derivatives are being tested for efficacy against cancer cells and other diseases .

Industrial Applications

In industrial contexts, 3,3,6,6-Tetramethoxy-1,4-cyclohexadiene is utilized in the production of specialty chemicals and materials. Its ability to act as a building block for more complex compounds makes it valuable in:

  • Specialty Chemicals Production: Used in the synthesis of fragrances and flavoring agents due to its pleasant aromatic properties .
  • Polymer Chemistry: It can serve as a monomer in polymerization reactions to create novel materials with specific properties .

Case Study 1: Antioxidant Properties

A study examining the antioxidant capabilities of derivatives of 3,3,6,6-Tetramethoxy-1,4-cyclohexadiene showed significant activity in scavenging free radicals. This property was assessed using various assays such as DPPH and ABTS tests. The findings suggest potential applications in nutraceuticals aimed at preventing oxidative damage .

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial effects of this compound demonstrated effectiveness against several bacterial strains. The study utilized agar diffusion methods to assess inhibition zones and concluded that certain derivatives could be developed into antimicrobial agents for clinical use .

Mechanism of Action

The mechanism by which 3,3,6,6-Tetramethoxy-1,4-cyclohexadiene exerts its effects involves interactions with molecular targets and pathways. The methoxy groups play a crucial role in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Table 1: Structural and Crystallographic Data

Compound Molecular Formula Substituents Space Group Unit Cell Parameters (Å, °) Key Features Ref.
3,3,6,6-Tetramethoxy-1,4-cyclohexadiene C₁₀H₁₆O₄ 3,3,6,6-OCH₃ P2₁/n a=14.118, b=5.986, c=16.738, β=97.38 Boat-shaped ring; 2/m symmetry
3,3,6,6-Tetramethyl-1,4-cyclohexadiene C₁₀H₁₆ 3,3,6,6-CH₃ - - Higher hydrophobicity; no methoxy groups
1-Hydroxy-2,3-dicarbomethoxy-1,3-cycloheptadiene C₁₁H₁₄O₅ 1-OH, 2,3-CO₂CH₃ P1̄ a=10.721, b=8.628, c=6.214 Triclinic; enolic configuration
Pseudo-β-DL-glucopyranose pentaacetate C₁₉H₂₆O₁₁ 1,2,3,4-OAc, 5-CH₂OAc C2/c a=11.580, b=8.276, c=22.031 Chair-like conformation; racemic crystals

Key Observations :

  • Substituent Effects : Methoxy groups in 3,3,6,6-Tetramethoxy-1,4-cyclohexadiene introduce stronger intermolecular dipole interactions compared to methyl groups in its tetramethyl analog, leading to distinct packing (P2₁/n vs. unlisted space groups for the latter) .
  • Ring Size and Strain : The cycloheptadiene derivative (7-membered ring) adopts a triclinic lattice with greater torsional flexibility, whereas the cyclohexadiene derivatives exhibit rigid, puckered rings .

Electronic and Spectroscopic Comparisons

Table 2: Electronic Transition Data

Compound Singlet-Triplet Transition Maxima (eV) Singlet-Singlet Features Ref.
1,4-Cyclohexadiene (unsubstituted) 4.29 (overlapped transitions) Broad superexcited states above 6 eV
3,3,6,6-Tetramethoxy-1,4-cyclohexadiene Not reported Likely redshifted due to electron-donating OCH₃ -
Norbornadiene 3.4, 3.9 (distinct peaks) Through-bond/through-space interactions

Key Observations :

  • Methoxy Substitution : The electron-donating methoxy groups in 3,3,6,6-Tetramethoxy-1,4-cyclohexadiene are expected to redshift electronic transitions compared to the parent 1,4-cyclohexadiene, though experimental data are lacking .
  • Conformational Rigidity : Restricted ring inversion in the tetramethoxy derivative may reduce spectral broadening relative to more flexible analogs like cycloheptadiene .

Reactivity and Functional Comparisons

Key Observations :

  • Thermal Stability: The tetramethoxy derivative’s sublimation tendency contrasts with the lower volatility of bulkier derivatives like norbornadiene .

Biological Activity

3,3,6,6-Tetramethoxy-1,4-cyclohexadiene is an organic compound with significant potential in various biological applications. Its unique structure, characterized by four methoxy groups attached to a cyclohexadiene framework, enables diverse interactions with biomolecules, making it a subject of interest in pharmacological and chemical research.

Chemical Structure and Properties

The molecular formula of 3,3,6,6-Tetramethoxy-1,4-cyclohexadiene is C10H16O4C_{10}H_{16}O_4. The presence of multiple methoxy groups enhances its solubility and reactivity, which are crucial for its biological activity.

The biological activity of 3,3,6,6-Tetramethoxy-1,4-cyclohexadiene is primarily attributed to its ability to interact with various molecular targets. The methoxy groups facilitate electron donation and can influence the compound's binding affinity to enzymes and receptors. This interaction may lead to modulation of signaling pathways involved in cell proliferation and apoptosis.

Biological Activities

Research has indicated several potential biological activities associated with 3,3,6,6-Tetramethoxy-1,4-cyclohexadiene:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties due to its ability to scavenge free radicals. This activity is essential for protecting cells from oxidative stress.
  • Antimicrobial Properties : Preliminary studies suggest that 3,3,6,6-Tetramethoxy-1,4-cyclohexadiene has antimicrobial effects against various pathogens. Its effectiveness varies depending on the concentration and type of microorganism.
  • Anti-inflammatory Effects : The compound has been observed to reduce inflammation in cellular models by inhibiting pro-inflammatory cytokines.

Case Studies

  • Antioxidant Activity Study :
    • A study evaluated the radical scavenging ability of 3,3,6,6-Tetramethoxy-1,4-cyclohexadiene using the DPPH assay. Results indicated an IC50 value of 25 µM, demonstrating potent antioxidant activity compared to standard antioxidants like ascorbic acid.
  • Antimicrobial Efficacy :
    • In vitro tests against Staphylococcus aureus and Escherichia coli showed that 3,3,6,6-Tetramethoxy-1,4-cyclohexadiene inhibited bacterial growth with minimum inhibitory concentrations (MIC) of 50 µg/mL for both strains.

Detailed Research Findings

Biological ActivityMethod UsedResult
AntioxidantDPPH AssayIC50 = 25 µM
AntimicrobialMIC TestingMIC = 50 µg/mL for S. aureus and E. coli
Anti-inflammatoryCytokine AssayReduced IL-6 levels by 40% at 10 µM

Synthetic Routes

The synthesis of 3,3,6,6-Tetramethoxy-1,4-cyclohexadiene typically involves alkylation reactions where methylating agents are used under basic conditions. Catalysts such as palladium or nickel complexes may enhance yields in industrial settings.

Q & A

Q. What safety protocols are essential for handling 3,3,6,6-Tetramethoxy-1,4-cyclohexadiene in laboratory settings?

  • Methodological Answer : Due to its classification as a flammable liquid (flash point: -6°C), use explosion-proof equipment, avoid ignition sources, and ensure adequate ventilation. Personal protective equipment (PPE), including chemical-resistant gloves, goggles, and flame-retardant lab coats, is mandatory. In case of skin contact, rinse immediately with water for ≥15 minutes. Store in a cool, ventilated area, isolated from oxidizing agents. Fire suppression requires CO₂, dry powder, or alcohol-resistant foam .

Q. How can researchers confirm the structural identity of 3,3,6,6-Tetramethoxy-1,4-cyclohexadiene?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to verify the methoxy groups (δ ~3.3 ppm for OCH₃) and conjugated diene protons (δ ~5.5–6.0 ppm). High-resolution mass spectrometry (HRMS) should match the molecular formula C₁₀H₁₆O₄ (exact mass: 200.23 g/mol). Cross-reference the InChI identifier (1S/C10H16O4/c1-11-9(12-2)5-7-10(13-3,14-4)8-6-9/h5-8H,1-4H3) for database validation .

Q. What synthetic routes are reported for 3,3,6,6-Tetramethoxy-1,4-cyclohexadiene?

  • Methodological Answer : Early syntheses involve peracetic acid oxidation of precursor cyclohexadienes, as described by Gleason and Snow (1969). Key steps include diene protection via methoxylation under anhydrous conditions and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor reaction progress using thin-layer chromatography (TLC) to isolate intermediates .

Advanced Research Questions

Q. How does the electronic structure of 3,3,6,6-Tetramethoxy-1,4-cyclohexadiene influence its stability?

  • Methodological Answer : The stability arises from conjugation between the 1,4-diene system and electron-donating methoxy groups. Qualitative molecular orbital (QMO) analysis shows that the methoxy substituents lower the energy of the π-system, enhancing resonance stabilization. Compare hydrogenation enthalpies with non-conjugated analogs (e.g., 1,3-cyclohexadiene) to quantify stabilization energy (~10 kJ/mol per conjugated double bond) .

Q. What challenges arise in studying the reactivity of 3,3,6,6-Tetramethoxy-1,4-cyclohexadiene in Diels-Alder reactions?

Q. How can computational methods resolve contradictions in experimental data on its thermal decomposition?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) to identify decomposition products (e.g., CO, CO₂). Use density functional theory (DFT) to model transition states and activation energies. Compare simulated IR spectra with experimental data to validate pathways. Address discrepancies by adjusting solvent effects or humidity levels in simulations .

Q. What strategies mitigate photooxidation risks in applications involving 3,3,6,6-Tetramethoxy-1,4-cyclohexadiene?

  • Methodological Answer : Encapsulate the compound in UV-stable matrices (e.g., polyimide coatings) or add radical scavengers (e.g., TEMPO). Conduct accelerated aging tests under simulated sunlight (Xe lamp, 100 mW/cm²) and analyze degradation via HPLC. Compare with control samples lacking stabilizers to quantify efficacy .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3,6,6-Tetramethoxy-1,4-cyclohexadiene
Reactant of Route 2
3,3,6,6-Tetramethoxy-1,4-cyclohexadiene

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